molecular formula C36H72N6O6Tc B8673045 N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

Cat. No.: B8673045
M. Wt: 781.9 g/mol
InChI Key: WLRGEKXAJZHVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .

Preparation Methods

The preparation of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves several steps:

    Synthetic Routes and Reaction Conditions: The compound is synthesized by reacting technetium-99m with methoxyisobutylisonitrile ligands in the presence of a reducing agent such as stannous chloride.

    Industrial Production Methods: Industrial production involves the use of a lyophilized kit containing tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment. .

Chemical Reactions Analysis

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) undergoes various chemical reactions:

    Types of Reactions: The compound primarily undergoes coordination and substitution reactions.

    Common Reagents and Conditions: The preparation involves reagents such as stannous chloride, sodium pertechnetate, and methoxyisobutylisonitrile.

    Major Products Formed: The major product is the technetium-99m sestamibi complex, which is used for imaging purposes.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves its uptake and retention in tissues with high mitochondrial activity and negative plasma membrane potentials. Once injected into the bloodstream, the compound travels to the target tissues, where it accumulates in the mitochondria. The uptake is proportional to the blood flow and mitochondrial activity, making it an effective imaging agent .

Comparison with Similar Compounds

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is compared with other radiopharmaceuticals such as:

Properties

Molecular Formula

C36H72N6O6Tc

Molecular Weight

781.9 g/mol

IUPAC Name

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

InChI

InChI=1S/6C6H12NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*3H,5H2,1-2,4H3;/q6*-1;+6

InChI Key

WLRGEKXAJZHVHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.[Tc+6]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The kit includes a lyophilized mixture of a copper complex of MIBI (tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate ([Cu(MIBI)4]BF4)) as the active ingredient, sodium citrate dihydrate as a buffer, L-cysteine hydrochloride monohydrate as a stabilization aid, mannitol as a lyophilization aid, and stannous chloride dihydrate as a reducing agent. Prior to use, the lyophilized mixture is reconstituted with sodium pertechnetate (99mTc) and boiled to form technetium (99mTc) Sestamibi. The U.S. Pharmacopoeia (29th Ed.) requires that a mean of not less than 90% (corrected area percentage) of the total radioactivity is represented by 99mTc-Sestamibi, and a mean of not more than 5% (corrected area percentage) of the total radioactivity is present as 99mTc pentamibi dimethylvinyl isonitrile.
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